Tetrasodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

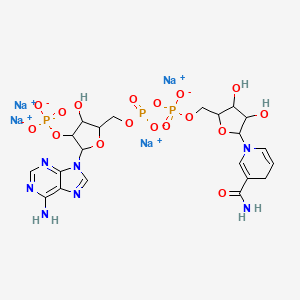

Structure

2D Structure

Propriétés

Formule moléculaire |

C21H26N7Na4O17P3 |

|---|---|

Poids moléculaire |

833.3 g/mol |

Nom IUPAC |

tetrasodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |

InChI |

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4 |

Clé InChI |

WYWWVJHQDVCHKF-UHFFFAOYSA-J |

SMILES canonique |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetrasodium EDTA as a Chelating Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediaminetetraacetic acid (EDTA) is a powerful chelating agent widely utilized across various scientific and industrial domains, including pharmaceuticals, food preservation, and water treatment. Tetrasodium EDTA is the salt of EDTA, which readily dissolves in water to provide the active chelating species. This guide elucidates the core mechanism of action of this compound EDTA, focusing on its coordination chemistry, the thermodynamics and kinetics of metal ion chelation, and the profound influence of pH on its efficacy. Detailed experimental protocols for characterizing these interactions are provided, alongside quantitative data, to offer a comprehensive resource for researchers and professionals in drug development and related fields.

The Chemistry of EDTA Chelation

Molecular Structure and Coordinating Properties

This compound EDTA is the sodium salt of ethylenediaminetetraacetic acid and possesses the chemical formula C₁₀H₁₂N₂Na₄O₈.[1] In aqueous solutions, it dissociates to release the fully deprotonated EDTA⁴⁻ anion, often denoted as Y⁴⁻. This anion is a hexadentate ligand, meaning it has six donor sites that can form coordinate covalent bonds with a single metal ion.[2][3] These donor sites are the two nitrogen atoms of the ethylenediamine (B42938) backbone and the four oxygen atoms from the carboxylate groups.[3][4]

The ability of the EDTA molecule to wrap around a metal ion, forming a stable, cage-like structure, is known as chelation. This multidentate coordination results in a particularly stable, water-soluble metal-EDTA complex.[1][4] This sequestration of metal ions prevents them from participating in other reactions, such as precipitation or catalytic degradation of other substances.[1][5]

Figure 1: Dissociation of this compound EDTA and subsequent chelation of a metal ion.

The Chelate Effect

The high stability of metal-EDTA complexes is attributed to the "chelate effect." This thermodynamic principle states that multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. This increased stability is primarily due to a favorable entropy change upon chelation. When the single EDTA molecule displaces multiple water molecules coordinated to the metal ion, there is a net increase in the number of free molecules in the system, leading to a positive change in entropy (ΔS), which in turn contributes to a more negative Gibbs free energy change (ΔG) for the complex formation.

pH Dependence of EDTA Chelation

The chelating ability of EDTA is highly dependent on the pH of the solution. EDTA is a polyprotic acid that can exist in several protonated forms (H₆Y²⁺, H₅Y⁺, H₄Y, H₃Y⁻, H₂Y²⁻, HY³⁻) in addition to the fully deprotonated Y⁴⁻ form.[6][7] The distribution of these species is governed by the pH of the solution and the pKa values of EDTA.[4][7]

The fully deprotonated Y⁴⁻ form is the most effective for chelating metal ions.[6] At low pH, the carboxylate and amine groups are protonated, which significantly reduces the availability of the lone pair electrons for coordination with metal ions. As the pH increases, the EDTA molecule becomes progressively deprotonated, and the concentration of the Y⁴⁻ species rises, leading to stronger chelation.[1] For most divalent and trivalent metal ions, chelation is most effective in neutral to alkaline solutions.[6]

Figure 2: Relationship between pH and the protonation state of EDTA, affecting its chelating activity.

Thermodynamics and Kinetics of Chelation

Stability Constants (Kf)

The thermodynamic stability of a metal-EDTA complex is quantified by its formation constant (Kf), also known as the stability constant. This is the equilibrium constant for the reaction:

Mⁿ⁺ + Y⁴⁻ ⇌ [MY]ⁿ⁻⁴

The formation constant is expressed as:

Kf = [[MY]ⁿ⁻⁴] / ([Mⁿ⁺][Y⁴⁻])

A higher log Kf value indicates a more stable complex and a stronger affinity of EDTA for that particular metal ion.[5] The stability of metal-EDTA complexes is influenced by factors such as the charge and ionic radius of the metal ion.

Table 1: Stability Constants (log Kf) for Various Metal-EDTA Complexes

| Metal Ion | log Kf |

| Ag⁺ | 7.3 |

| Al³⁺ | 16.4 |

| Ba²⁺ | 7.8 |

| Ca²⁺ | 10.65 |

| Cd²⁺ | 16.5 |

| Co²⁺ | 16.45 |

| Co³⁺ | 41.4 |

| Cu²⁺ | 18.8 |

| Fe²⁺ | 14.3 |

| Fe³⁺ | 25.1 |

| Hg²⁺ | 21.5 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 13.8 |

| Ni²⁺ | 18.6 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Values are approximate and can vary with experimental conditions such as temperature and ionic strength.[2][8][9] |

Conditional Formation Constant (K'f)

Because the concentration of the active Y⁴⁻ species is pH-dependent, it is often more practical to use the conditional formation constant (K'f). This value takes into account the pH of the solution and the fraction of EDTA that is in the fully deprotonated form (αY⁴⁻).

K'f = αY⁴⁻ * Kf

The conditional formation constant provides a more accurate measure of the effective stability of the metal-EDTA complex at a specific pH.

Kinetics of Complex Formation

The formation of metal-EDTA complexes is generally very rapid.[10] The rate-determining step is often the release of a water molecule from the inner coordination sphere of the hydrated metal ion. For most metal ions, this process is fast, leading to the near-instantaneous formation of the metal-EDTA complex upon mixing.[10]

Experimental Protocols for Characterization

The determination of the thermodynamic parameters of metal-EDTA interactions is crucial for understanding and predicting their behavior. The following are detailed protocols for two common methods.

Potentiometric Titration

This classical method is used to determine the stability constants of metal complexes by monitoring the change in the potential of an ion-selective electrode during a titration.

Objective: To determine the formation constant (Kf) of a metal-EDTA complex.

Materials:

-

pH meter with a suitable ion-selective electrode (e.g., a copper-selective electrode for Cu²⁺-EDTA).

-

Standardized solution of the metal salt (e.g., 0.01 M CuSO₄).

-

Standardized solution of this compound EDTA (e.g., 0.01 M).

-

pH buffer solutions for calibration.

-

Background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

-

Automated titrator or burette.

-

Stir plate and stir bar.

-

Thermostated reaction vessel.

Procedure:

-

Electrode Calibration: Calibrate the pH meter and the ion-selective electrode according to the manufacturer's instructions using standard buffer solutions.

-

Sample Preparation: In the thermostated reaction vessel, place a known volume (e.g., 50.0 mL) of the standardized metal salt solution. Add the background electrolyte to maintain a constant ionic strength.

-

Titration: Immerse the calibrated electrodes and a stir bar into the solution. Begin stirring at a constant rate.

-

Titrate the metal salt solution with the standardized EDTA solution, adding small, precise increments of the titrant.

-

After each addition, allow the potential reading to stabilize and record the potential (in mV) and the volume of EDTA solution added.

-

Continue the titration well past the equivalence point, which is indicated by a sharp change in the potential.

-

Data Analysis: Plot the potential versus the volume of EDTA added to obtain the titration curve. The equivalence point can be determined from the inflection point of the curve.

-

The concentration of the free metal ion at various points during the titration can be calculated from the potential readings using the Nernst equation.

-

From the concentrations of the free metal ion, the metal-EDTA complex, and the uncomplexed EDTA, the formation constant (Kf) can be calculated.

Figure 3: Experimental workflow for determining the stability constant of a metal-EDTA complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka, the inverse of the dissociation constant, Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[11][12][13]

Objective: To obtain a complete thermodynamic profile of the metal-EDTA interaction.

Materials:

-

Isothermal Titration Calorimeter.

-

Solution of the metal salt (e.g., 1 mM CaCl₂) in a suitable buffer (e.g., HEPES, pH 7.4).

-

Solution of this compound EDTA (e.g., 10 mM) in the exact same buffer.

-

Syringes and cleaning apparatus for the ITC instrument.

Procedure:

-

Sample Preparation: Prepare the metal salt solution and the EDTA solution in the same buffer to minimize heats of dilution.[13] Degas both solutions to prevent air bubbles.

-

Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the metal salt solution into the sample cell (the "macromolecule") and the EDTA solution into the injection syringe (the "ligand").[14]

-

Experiment Initiation: Place the cell and syringe into the ITC instrument and allow the system to equilibrate thermally.

-

Titration: Set up an injection sequence (e.g., a series of 20 injections of 2 µL each). The instrument will inject the EDTA solution into the sample cell at regular intervals and measure the heat change associated with each injection.

-

A preliminary injection of a smaller volume (e.g., 0.5 µL) is often performed and the data from this injection is discarded during analysis.

-

Data Acquisition: The instrument records the heat flow as a function of time, generating a series of peaks corresponding to each injection.

-

Data Analysis:

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

-

The fitting process will yield the values for the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Conclusion

This compound EDTA functions as a potent chelating agent through the formation of stable, water-soluble complexes with a wide range of metal ions. The mechanism is underpinned by the hexadentate nature of the EDTA anion and the thermodynamic favorability of the chelate effect. The efficacy of chelation is critically dependent on pH, which dictates the protonation state of the EDTA molecule. A thorough understanding of these principles, supported by quantitative data from techniques such as potentiometric titration and isothermal titration calorimetry, is essential for the effective application of this compound EDTA in research, drug development, and various industrial processes. This guide provides the foundational knowledge and practical protocols to aid scientists and researchers in harnessing the powerful chelating properties of this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. What is the mechanism of Disodium edetate? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. tainstruments.com [tainstruments.com]

- 12. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

An In-depth Technical Guide to the Chemical Properties of Tetrasodium EDTA for Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of tetrasodium ethylenediaminetetraacetic acid (this compound EDTA) relevant to its application in biological buffers. It covers its buffering characteristics, metal ion chelation capabilities, and potential interactions in biological assays, offering detailed experimental protocols and quantitative data to support laboratory research and drug development.

Core Chemical and Physical Properties

This compound EDTA is the salt derived from the neutralization of ethylenediaminetetraacetic acid with four equivalents of a sodium base.[1] It is a white, crystalline solid that is highly soluble in water.[1] A 1% aqueous solution of this compound EDTA has a pH of approximately 11.3, indicating its utility in creating alkaline buffer systems.[1]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂N₂Na₄O₈ | [2] |

| Molecular Weight (Anhydrous) | 380.17 g/mol | [3] |

| Molecular Weight (Dihydrate) | 416.20 g/mol | [4] |

| Appearance | White crystalline powder or granules | [3] |

| Solubility | Highly soluble in water | [1][2] |

| pH (1% solution) | 10.5 – 12.0 | [3] |

Buffering Characteristics

While EDTA is widely known as a chelating agent, its this compound salt is also capable of acting as a buffer in the alkaline pH range. The buffering capacity of a solution is its ability to resist pH change upon the addition of an acid or base. For this compound EDTA, this is particularly relevant in biological systems where a stable alkaline environment is required.

The pKa values of the parent acid, EDTA, are approximately 2.0, 2.7, 6.2, and 10.3.[5] The final pKa value is most relevant to the buffering range of the fully deprotonated form found in this compound EDTA solutions.

Experimental Protocol: Determination of Buffer Capacity by Titration

This protocol outlines the determination of the buffer capacity of a this compound EDTA solution.

Materials:

-

This compound EDTA

-

Deionized water

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers

Procedure:

-

Prepare the Buffer Solution: Prepare a 0.1 M solution of this compound EDTA in deionized water.

-

Initial pH Measurement: Place 100 mL of the this compound EDTA buffer solution in a beaker with a magnetic stir bar. Measure and record the initial pH.

-

Titration with Acid:

-

Fill a burette with the standardized 0.1 M HCl solution.

-

Slowly add 0.5 mL increments of HCl to the buffer solution while stirring continuously.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has dropped by at least 2-3 units from the initial pH.

-

-

Titration with Base:

-

Rinse the pH electrode and prepare a fresh 100 mL sample of the this compound EDTA buffer.

-

Fill a clean burette with the standardized 0.1 M NaOH solution.

-

Repeat the titration process as in step 3, this time adding NaOH and recording the increase in pH.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of HCl and NaOH added. This will generate a titration curve.

-

The buffer capacity (β) can be calculated for each addition using the formula: β = |ΔB / ΔpH| where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH.

-

The region of the curve where the pH changes the least upon addition of acid or base represents the effective buffering range.[6]

-

Metal Ion Chelation

A primary function of EDTA in biological systems is its ability to chelate divalent and trivalent metal ions with high affinity.[7] This property is crucial for controlling the concentration of free metal ions, which can act as cofactors for enzymes, catalyze undesirable reactions, or be toxic to cells. The stability of the metal-EDTA complex is pH-dependent, with chelation being more effective at higher pH values where the EDTA molecule is fully deprotonated.[8]

Stability Constants of Metal-EDTA Complexes

The stability constant (Kf) indicates the strength of the interaction between EDTA and a metal ion. Higher log(Kf) values signify a more stable complex.

| Metal Ion | log(Kf) | References |

| Ca²⁺ | 10.65 | [9] |

| Mg²⁺ | 8.79 | [9] |

| Fe²⁺ | 14.30 | [9] |

| Fe³⁺ | 25.1 | [9] |

| Cu²⁺ | 18.78 | [9] |

| Zn²⁺ | 16.5 | [9] |

| Mn²⁺ | 13.89 | [9] |

| Co²⁺ | 16.45 | [9] |

| Ni²⁺ | 18.4 | [9] |

| Cd²⁺ | 16.5 | [9] |

| Al³⁺ | 16.4 | [9] |

Experimental Protocol: Spectrophotometric Determination of Chelation Efficiency

This protocol provides a method to determine the chelation efficiency of this compound EDTA by measuring the formation of a colored metal-EDTA complex. This example uses the formation of the Fe(III)-EDTA complex, which has a distinct UV absorbance.[10]

Materials:

-

This compound EDTA solution of known concentration

-

A solution containing a known concentration of a metal ion (e.g., Ferric chloride, FeCl₃)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Appropriate buffer to maintain a constant pH

Procedure:

-

Prepare a Standard Curve:

-

Prepare a series of solutions with known concentrations of the metal ion.

-

Add an excess of this compound EDTA to each solution to ensure all metal ions are chelated.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-EDTA complex (e.g., ~258 nm for Fe(III)-EDTA).[10]

-

Plot absorbance versus concentration to create a standard curve.

-

-

Sample Preparation: Prepare a solution with a known concentration of the metal ion and the this compound EDTA solution to be tested.

-

Absorbance Measurement: Measure the absorbance of the sample solution at the same wavelength used for the standard curve.

-

Calculation of Chelation Efficiency:

-

Use the standard curve to determine the concentration of the metal-EDTA complex in the sample.

-

The chelation efficiency can be calculated as: Efficiency (%) = ([Metal-EDTA complex] / [Initial Metal Ion]) x 100

-

Interference in Biological Assays

The strong chelating nature of this compound EDTA can interfere with biological assays that are dependent on metal ions. This is a critical consideration for researchers and drug development professionals.

Inhibition of Metalloproteases

Many enzymes, particularly metalloproteases, require a metal ion (often Zn²⁺ or Ca²⁺) in their active site for catalytic activity.[11] By sequestering these essential metal ions, EDTA acts as a potent inhibitor of these enzymes.[11] This inhibitory effect can be both a useful tool for studying enzyme function and a potential source of interference in assays.

Experimental Protocol: Assessing Metalloprotease Inhibition using Gelatin Zymography

This protocol allows for the detection of gelatin-degrading metalloproteases (e.g., MMP-2 and MMP-9) and the assessment of their inhibition by this compound EDTA.

Materials:

-

Protein samples (e.g., cell culture supernatant)

-

Polyacrylamide gels containing gelatin

-

Non-reducing sample buffer

-

Electrophoresis apparatus

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)

-

This compound EDTA

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples.

-

Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.

-

Renaturation: After electrophoresis, wash the gel with zymogram renaturing buffer to remove SDS and allow the enzymes to renature.

-

Incubation and Inhibition:

-

Incubate the gel in the zymogram developing buffer overnight at 37°C.

-

For the inhibition assay, incubate a parallel gel in developing buffer that also contains a specific concentration of this compound EDTA (e.g., 10 mM).

-

-

Staining and Destaining: Stain the gels with Coomassie Brilliant Blue and then destain.

-

Analysis: Clear bands will appear where the gelatin has been degraded by the metalloproteases. The reduction or absence of these bands in the gel incubated with EDTA indicates inhibition of the enzyme activity.[2]

Visualizations

Metal Ion Chelation by EDTA

Caption: Chelation of a metal ion by EDTA to form a stable complex.

Inhibition of Metalloprotease Activity by EDTA

Caption: Mechanism of metalloprotease inhibition by this compound EDTA.

Experimental Workflow for Assessing Enzyme Inhibition

Caption: Workflow for determining enzyme inhibition by this compound EDTA.

References

- 1. This compound EDTA - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. graphviz.org [graphviz.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. interchim.fr [interchim.fr]

- 8. EDTA - MOTM [chm.bris.ac.uk]

- 9. laboratorynotes.com [laboratorynotes.com]

- 10. Spectrophotometric determination of EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MEROPS - the Peptidase Database [ebi.ac.uk]

An In-depth Technical Guide to the Interaction of Tetrasodium EDTA with Divalent Cations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between tetrasodium ethylenediaminetetraacetic acid (EDTA) and divalent cations. It delves into the fundamental principles of chelation, presents quantitative data on the stability of metal-EDTA complexes, outlines detailed experimental protocols for studying these interactions, and explores the implications of this chelation in biological systems, particularly in the context of enzyme inhibition and cellular signaling.

The Core of the Interaction: Chelation

This compound EDTA is a powerful chelating agent, meaning it can form multiple coordination bonds with a single metal ion.[1] The EDTA molecule possesses six binding sites: four carboxylate groups and two nitrogen atoms. This hexadentate nature allows it to effectively "wrap around" a divalent cation, forming a stable, water-soluble complex.[2] This process sequesters the metal ion, preventing it from participating in other reactions. The stability of these complexes is a key factor in the wide range of applications for EDTA.

The formation of a metal-EDTA complex can be represented by the following equilibrium:

M²⁺ + EDTA⁴⁻ ⇌ [M-EDTA]²⁻

The stability of this complex is quantified by the formation constant (K_f), also known as the stability constant. A higher log K_f value indicates a more stable complex.[3]

Diagram of Chelation Process

Caption: Chelation of a divalent cation (M²⁺) by EDTA⁴⁻ to form a stable complex.

Quantitative Analysis of Binding Affinity

The stability of metal-EDTA complexes varies depending on the specific divalent cation. The following table summarizes the logarithm of the formation constants (log K_f) for several important divalent cations.

| Divalent Cation | log K_f | Reference |

| Ca²⁺ | 10.65 | [4] |

| Mg²⁺ | 8.79 | [4] |

| Zn²⁺ | 16.50 | [3] |

| Cu²⁺ | 18.78 | [3] |

| Fe²⁺ | 14.30 | [3] |

| Mn²⁺ | 13.89 | [3] |

| Ni²⁺ | 18.40 | [3] |

| Co²⁺ | 16.45 | [3] |

| Cd²⁺ | 16.50 | [3] |

| Pb²⁺ | 18.00 | [5] |

Note: These values are generally reported for a specific temperature (e.g., 25°C) and ionic strength.

The thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS), provide further insight into the nature of the interaction. Isothermal Titration Calorimetry (ITC) is a powerful technique for determining these parameters directly.[6][7]

| Divalent Cation | ΔH (kcal/mol) | TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |

| Ca²⁺ | -5.4 | 9.2 | -14.6 | [6] |

| Mg²⁺ | 3.5 | 15.6 | -12.1 | [7] |

Note: Thermodynamic parameters can be influenced by experimental conditions such as pH and buffer composition.[6][8]

Experimental Protocols for Characterization

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).[9]

Experimental Workflow for ITC

Caption: A typical workflow for an Isothermal Titration Calorimetry experiment.

Detailed Protocol:

-

Solution Preparation:

-

Instrument Setup:

-

Clean the sample cell and syringe of the ITC instrument meticulously.

-

Load the this compound EDTA solution into the sample cell.

-

Load the divalent cation solution into the injection syringe.

-

Allow the system to equilibrate thermally to the desired experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, sequential injections of the cation solution into the EDTA solution.

-

The instrument will measure the heat change associated with each injection.

-

Continue the injections until the binding sites on the EDTA molecules are saturated, and no significant heat change is observed.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection to obtain the heat change per mole of injectant.

-

Plot the heat change as a function of the molar ratio of cation to EDTA.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).[11]

-

This method relies on the change in absorbance of a solution upon complex formation. Often, a metal indicator is used that changes color when it is displaced from the metal ion by EDTA.[1][12]

An ISE can measure the activity (approximating concentration) of a specific free metal ion in solution. By titrating a metal ion solution with EDTA and monitoring the free metal ion concentration with an ISE, the stability constant of the metal-EDTA complex can be determined.[13][14]

Biological Implications: Inhibition of Metalloproteases

Many enzymes, known as metalloproteases, require a divalent cation, typically Zn²⁺, as a cofactor for their catalytic activity.[15][16] Some also require Ca²⁺ for structural stability.[17][18] Matrix metalloproteinases (MMPs) are a prominent family of such enzymes involved in extracellular matrix remodeling.[19]

This compound EDTA acts as a potent inhibitor of metalloproteases by chelating the essential Zn²⁺ and Ca²⁺ ions from the enzyme's active site and structure, rendering it inactive.[2][20] This inhibitory effect is widely utilized in biochemical and cell biology research to study the roles of metalloproteases in various physiological and pathological processes.[20]

Mechanism of MMP Inhibition by EDTA

Caption: EDTA inhibits metalloproteinases by chelating essential Zn²⁺ and Ca²⁺ ions.

Impact on Cellular Signaling: Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers in intracellular signaling, regulating a vast array of cellular processes. The concentration of free Ca²⁺ in the cytoplasm is tightly regulated, with large gradients maintained across the plasma membrane and the membranes of intracellular stores like the endoplasmic reticulum (ER).

One of the key pathways for increasing cytosolic Ca²⁺ is the inositol (B14025) 1,4,5-trisphosphate (IP₃) pathway.[21][22] Agonist binding to a G-protein coupled receptor (GPCR) activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG).[23] IP₃ then binds to its receptor on the ER, triggering the release of stored Ca²⁺ into the cytoplasm.[24]

This compound EDTA, when introduced into the extracellular environment, can chelate Ca²⁺, reducing its availability to enter the cell through plasma membrane channels.[25] While EDTA itself does not readily cross the cell membrane, its effects on extracellular Ca²⁺ can indirectly influence intracellular Ca²⁺ dynamics and signaling pathways that are dependent on calcium influx. Furthermore, in experimental settings where cell membranes are permeabilized, intracellularly applied EDTA can directly buffer cytosolic Ca²⁺, thereby inhibiting Ca²⁺-dependent signaling events.[26]

IP₃/Calcium Signaling Pathway and EDTA Intervention

Caption: The IP₃/Calcium signaling pathway and the point of intervention by extracellular EDTA.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 4. A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Energetics of Ca(2+)-EDTA interactions: calorimetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. cbgp.upm.es [cbgp.upm.es]

- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. homes.nano.aau.dk [homes.nano.aau.dk]

- 14. researchgate.net [researchgate.net]

- 15. Conformation and Domain Movement Analysis of Human Matrix Metalloproteinase-2: Role of Associated Zn2+ and Ca2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure and Function of Human Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The requirement of zinc and calcium ions for functional MMP activity in demineralized dentin matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Synergy Between the Catalytic and Structural Zn(II) Ions and the Enzyme and Substrate Dynamics Underlies the Structure-Function Relationships of Matrix Metalloproteinase Collagenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: IP3/DAG Signaling Pathway [jove.com]

- 24. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 25. Effects of calcium and calcium-chelating agents on the inward and outward current in the membrane of mollusc neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Intracellular EDTA mimics parvalbumin in the promotion of skeletal muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Solubility of Tetrasodium EDTA in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of Tetrasodium Ethylenediaminetetraacetic Acid (EDTA) in aqueous solutions. The information presented herein is intended to support research, development, and formulation activities where this compound EDTA is utilized as a chelating agent.

Introduction

This compound EDTA is the salt derived from the neutralization of ethylenediaminetetraacetic acid with four equivalents of sodium hydroxide. It is a white, crystalline, and odorless solid known for its high solubility in water, forming an alkaline solution.[1][2][3] Its primary function is as a powerful chelating agent, forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions.[4] This sequestration of metal ions prevents their participation in undesirable chemical reactions, thereby enhancing the stability and efficacy of various formulations.[5] Understanding the stability and solubility parameters of this compound EDTA is critical for its effective application in pharmaceutical, cosmetic, and other scientific formulations.

Physicochemical Properties

This compound EDTA is a stable compound under normal storage conditions.[6] A 1% aqueous solution of this compound EDTA exhibits a pH of approximately 11.3.[2]

Solubility of this compound EDTA in Aqueous Solutions

This compound EDTA is highly soluble in water.[2] Its solubility is significantly influenced by the pH of the solution, with solubility increasing as the pH becomes more alkaline.[7]

Quantitative Solubility Data

| Temperature (°C) | Solubility ( g/100 g Water) | Reference(s) |

| ~20 | ~100 - 110 | [8] |

| Room Temperature | ~55 (as 1.45 M solution of the dihydrate) | [7] |

| 20 | 103 | [6] |

Factors Affecting Solubility

-

pH: The solubility of EDTA salts increases with increasing pH.[7]

-

Temperature: While specific data is limited, the solubility of most salts in water, including this compound EDTA, is expected to increase with temperature.

Stability of this compound EDTA in Aqueous Solutions

This compound EDTA is a chemically stable molecule, particularly in neutral to alkaline aqueous solutions.[9] Stock solutions of 0.5 M EDTA at pH 8.5 have been reported to be stable for months at 4°C and can be sterilized by autoclaving.[7] The shelf life of commercially available this compound EDTA solutions is often guaranteed for two to three years when stored in unopened containers at recommended temperatures and protected from light.[10]

Factors Affecting Stability

-

pH: this compound EDTA is most stable in neutral to alkaline conditions. In acidic solutions, the chelating capacity is reduced due to the protonation of the carboxylate groups, and the metal-EDTA complex can decompose.[11]

-

Temperature: While stable at ambient temperatures, elevated temperatures can lead to decomposition. Exposure to high temperatures can cause the product to break down, with potential hazardous decomposition products including ammonia (B1221849) and nitrogen oxides.[9]

-

Light: Photochemical degradation of the Fe(III)-EDTA complex is documented, although the relevance to typical storage conditions without significant light exposure is likely minimal.[12]

-

Incompatible Materials: this compound EDTA is incompatible with strong oxidizing agents. It can also generate flammable hydrogen gas upon contact with metals such as aluminum.[9]

Degradation Pathways

Under forcing conditions such as high temperature, UV light, or in the presence of strong oxidizing agents, EDTA can degrade. Studies involving ozonolysis and UV/chlorine treatment have shown that degradation follows pseudo-first-order kinetics and can lead to the formation of byproducts like dichloroacetic acid and trichloroacetic acid.[13] However, under typical storage conditions, significant degradation is not expected. The biodegradation of EDTA in the environment is a slow process.[4][14]

Experimental Protocols

Protocol for Determining Aqueous Solubility as a Function of Temperature

This protocol is based on the principles of the isothermal equilibrium method.

5.1.1 Materials

-

This compound EDTA

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Calibrated thermometer

-

Glass vials with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (or other validated analytical method for EDTA quantification)

5.1.2 Procedure

-

Preparation of Saturated Solutions:

-

For each desired temperature, add an excess amount of this compound EDTA to a known volume of distilled water in a sealed glass vial containing a magnetic stir bar.

-

Place the vials in a temperature-controlled water bath set to the target temperature.

-

Stir the solutions vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the stirring and allow the excess solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtrate and weigh the flask to determine the mass of the solution.

-

-

Quantification of Solute:

-

Dilute the filtered solution to a known volume with an appropriate solvent.

-

Determine the concentration of this compound EDTA in the diluted solution using a validated analytical method, such as HPLC.

-

-

Calculation of Solubility:

-

From the concentration and dilution factor, calculate the mass of this compound EDTA in the original filtered sample.

-

Calculate the mass of water in the original sample by subtracting the mass of the solute from the total mass of the solution.

-

Express the solubility as grams of this compound EDTA per 100 g of water.

-

-

Data Analysis:

-

Repeat the procedure for each desired temperature.

-

Plot a graph of solubility ( g/100 g water) versus temperature (°C).

-

Protocol for Assessing the Stability of this compound EDTA in Aqueous Solution

This protocol outlines a stability-indicating HPLC method to quantify the concentration of this compound EDTA over time under various conditions.

5.2.1 Materials

-

This compound EDTA

-

Buffers of various pH (e.g., pH 4, 7, 9, 11)

-

Temperature-controlled stability chambers or incubators

-

Volumetric flasks and pipettes

-

HPLC system with a UV-Vis or PDA detector

-

HPLC column (e.g., C18)

-

Reagents for mobile phase and derivatization (e.g., ferric chloride or copper sulfate (B86663) solution, ion-pairing agents like tetrabutylammonium (B224687) bromide)[15][16][17]

-

pH meter

5.2.2 Preparation of Stability Samples

-

Prepare a stock solution of this compound EDTA of known concentration in distilled water.

-

For each pH and temperature condition to be studied, dilute the stock solution with the appropriate buffer to the desired final concentration in separate, clearly labeled, sealed containers.

-

Place the containers in the respective temperature-controlled stability chambers.

5.2.3 HPLC Method (Example based on literature)

-

Derivatization (Pre-column):

-

Chromatographic Conditions:

-

Column: C18, e.g., 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of an aqueous buffer (which may contain an ion-pairing reagent) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact composition should be optimized for good peak shape and separation.[15][16]

-

Flow Rate: e.g., 1.0 mL/min

-

Detection Wavelength: The wavelength of maximum absorbance for the EDTA-metal complex (e.g., ~260 nm for the Fe-EDTA complex).[17]

-

Injection Volume: e.g., 20 µL

-

Column Temperature: e.g., 30°C

-

5.2.4 Stability Study Procedure

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term stability; 0, 1, 3, 6 months for accelerated stability), withdraw an aliquot from each sample.

-

Prepare the withdrawn sample for HPLC analysis, including the derivatization step.

-

Analyze the samples by HPLC and quantify the peak area of the EDTA-metal complex.

-

Calculate the concentration of this compound EDTA in each sample at each time point by comparing the peak area to a standard curve of freshly prepared standards.

-

Express the stability as the percentage of the initial concentration remaining at each time point.

Visualizations

References

- 1. chymist.com [chymist.com]

- 2. This compound EDTA - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. epa.gov [epa.gov]

- 5. Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EDTA this compound salt(64-02-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. medicaljournalssweden.se [medicaljournalssweden.se]

- 9. chemistryconnection.com [chemistryconnection.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pjoes.com [pjoes.com]

- 14. mdpi.com [mdpi.com]

- 15. A Validated Reverse Phase HPLC Method for the Determination of Disodium EDTA in Meropenem Drug Substance with UV-Detection using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjpdft.com [rjpdft.com]

- 17. lcms.cz [lcms.cz]

The Multifaceted Biochemical Roles of Tetrasodium Pyrophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrasodium pyrophosphate (TSPP), a seemingly simple inorganic compound, possesses a surprising array of biochemical functions that are of significant interest to researchers in biochemistry, cell biology, and pharmaceutical sciences. Beyond its well-established roles as a food additive and industrial chelating agent, TSPP, and its dissociated form, pyrophosphate (PPi), are pivotal players in fundamental biological processes. This technical guide provides an in-depth exploration of the core biochemical functions of TSPP, with a focus on its impact on enzyme kinetics, cellular signaling, and biomineralization. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for laboratory and drug development applications.

Introduction

This compound pyrophosphate (Na₄P₂O₇) is a salt of pyrophosphoric acid that readily dissociates in aqueous solutions to yield sodium ions (Na⁺) and the pyrophosphate anion (P₂O₇⁴⁻), hereafter referred to as PPi. It is this pyrophosphate moiety that is responsible for the majority of its biochemical activities. Historically recognized for its utility as a buffering agent, emulsifier, and sequestrant in the food industry, recent research has unveiled the more nuanced and critical roles of PPi in cellular and physiological contexts.[1]

This guide will delve into the following key biochemical functions of TSPP:

-

Enzyme Inhibition: A detailed look at how PPi interacts with and modulates the activity of key enzymes, with a particular focus on alkaline phosphatases.

-

Regulation of Biomineralization: The critical role of PPi as a potent inhibitor of hydroxyapatite (B223615) formation and its implications for bone metabolism and pathological calcification.

-

Extracellular Signaling: The emerging role of PPi as a signaling molecule that can influence cell behavior, particularly in bone homeostasis.

-

Macromolecular Interactions and Pharmaceutical Applications: The utility of TSPP as a chelating agent to stabilize drug formulations and its interactions with proteins.

Enzyme Inhibition: The Case of Alkaline Phosphatase

Pyrophosphate is a well-documented inhibitor of alkaline phosphatases (APs), a group of enzymes crucial for the dephosphorylation of various substrates. Tissue-nonspecific alkaline phosphatase (TNAP), in particular, plays a vital role in bone mineralization by hydrolyzing PPi, a natural inhibitor of this process.

The inhibition of calf-intestinal alkaline phosphatase by inorganic pyrophosphate has been characterized as a "mixed" type of inhibition, where both the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) are affected.[2][3] However, the competitive element of this inhibition is significantly stronger.[2][3] This suggests that PPi can bind to both the free enzyme and the enzyme-substrate complex, but has a higher affinity for the free enzyme's active site, thereby competing with the substrate.[2][3]

Quantitative Data on Enzyme Inhibition

| Enzyme Target | Inhibitor | Type of Inhibition | Ki Value | Substrate | pH | Reference |

| Calf-Intestinal Alkaline Phosphatase | Inorganic Pyrophosphate | Mixed (Primarily Competitive) | pH-dependent | 4-Methylumbelliferyl phosphate (B84403) | 8-10 | [2][3] |

| Bovine Kidney Alkaline Phosphatase | Inorganic Phosphate | Competitive | 2.4 ± 0.2 µmol/L | Pyridoxine 5'-phosphate | 7.4 | [4] |

Regulation of Biomineralization and Bone Metabolism

Extracellular pyrophosphate is a primary physiological inhibitor of hydroxyapatite crystal formation, the principal mineral component of bone and teeth. By binding to the surface of nascent hydroxyapatite crystals, PPi prevents their growth and aggregation, thereby playing a crucial role in preventing soft tissue calcification.

The concentration of extracellular PPi is tightly regulated by the opposing actions of two key enzymes:

-

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1): This enzyme generates PPi from extracellular ATP.

-

Tissue-nonspecific alkaline phosphatase (TNAP): This enzyme hydrolyzes PPi into two molecules of inorganic phosphate (Pi), which in turn promotes mineralization.

This delicate balance is essential for normal bone development and homeostasis.

Experimental Workflow for Studying PPi Effects on Osteoblast Mineralization

Caption: Workflow for assessing the impact of TSPP on osteoblast mineralization.

Pyrophosphate as an Extracellular Signaling Molecule

Emerging evidence indicates that extracellular PPi is not merely a passive inhibitor of mineralization but also functions as a signaling molecule, directly influencing the behavior of bone cells. In osteoblasts, PPi has been shown to upregulate the expression of osteopontin, a potent mineralization inhibitor, through the activation of the ERK1/2 and p38 MAPK signaling pathways.

Furthermore, studies suggest that some of the effects of PPi on bone cells may be mediated through a Gαi-linked G-protein coupled receptor (GPCR), indicating a more complex signaling role than previously appreciated. This signaling can modulate gene expression related to osteoblast differentiation and function, including key transcription factors like RUNX2.

Signaling Pathway of Pyrophosphate in Osteoblasts

Caption: PPi signaling cascade in osteoblasts leading to altered gene expression and mineralization.

Macromolecular Interactions and Pharmaceutical Applications

The strong chelating ability of the pyrophosphate anion for divalent and trivalent metal cations is a cornerstone of its biochemical function and industrial applications.[5] This property is particularly relevant in the context of drug development and formulation.

As a pharmaceutical excipient, TSPP can be used to:

-

Enhance Drug Stability: By sequestering trace metal ions (e.g., Fe³⁺, Cu²⁺) that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs), TSPP can improve the shelf-life of drug products.[6]

-

Act as a Buffering Agent: To maintain the pH of a formulation within a range that ensures API stability and/or optimal therapeutic effect.

-

Function as a Dispersing Agent: In liquid formulations to prevent the aggregation of suspended particles.

The chelating efficiency of pyrophosphate is comparable to other commonly used agents, making it a viable option in various formulation contexts.[5][6][7]

Comparative Stability Constants (Log K) of Chelating Agents

| Metal Ion | This compound Pyrophosphate (as Phosphate) | EDTA | Citrate |

| Ca(II) | ~2.5 | 10.6 | 3.5 |

| Mg(II) | ~2.5 | 8.7 | 2.8 |

| Fe(II) | 2.21 | 14.3 | 3.2 |

| Fe(III) | 2.23 | 25.1 | 11.9 |

Note: Stability constants for phosphate are approximations for the chelating behavior of TSPP and can vary with experimental conditions.[6]

Detailed Experimental Protocols

Determination of Pyrophosphate Concentration using a Fluorometric Assay

This protocol is adapted from commercially available kits and provides a method for the sensitive quantification of PPi in biological samples.

Principle: A proprietary sensor molecule exhibits a proportional increase in fluorescence intensity upon binding to pyrophosphate.

Materials:

-

Pyrophosphate Assay Kit (e.g., from Sigma-Aldrich, Abcam) containing:

-

Assay Buffer

-

PPi Sensor (lyophilized)

-

Pyrophosphate Standard (e.g., 50 mM)

-

DMSO

-

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader (Ex/Em = ~316/456 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

-

Reagent Preparation:

-

Allow all kit components to reach room temperature.

-

Reconstitute the PPi Sensor with the provided DMSO to create a stock solution.

-

Prepare a series of pyrophosphate standards by diluting the Pyrophosphate Standard in Assay Buffer. A typical range would be from 0.1 µM to 100 µM.

-

-

Sample Preparation:

-

Dilute biological samples as necessary in Assay Buffer to ensure the PPi concentration falls within the linear range of the standard curve.

-

-

Assay:

-

Pipette 50 µL of each standard and sample into separate wells of the 96-well plate.

-

Prepare a Master Reaction Mix according to the kit's instructions, typically by diluting the PPi Sensor stock solution in Assay Buffer.

-

Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.

-

Mix gently and incubate at room temperature for 10-30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 316 nm and emission at approximately 456 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (0 µM PPi) from all readings.

-

Generate a standard curve by plotting the fluorescence intensity versus the pyrophosphate concentration of the standards.

-

Determine the pyrophosphate concentration in the samples by interpolating their fluorescence values on the standard curve.

-

Protocol for Determining the Inhibition Constant (Ki) of a Competitive Inhibitor

This protocol outlines the general steps to determine the Ki of an inhibitor for an enzyme that follows Michaelis-Menten kinetics.

Principle: The effect of a competitive inhibitor on the reaction rate is measured at various substrate and inhibitor concentrations. The Ki is then calculated from the changes in the apparent Michaelis constant (Kₘₐₚₚ).

Materials:

-

Purified enzyme

-

Substrate

-

Inhibitor (TSPP)

-

Appropriate buffer system

-

Spectrophotometer or other suitable detection instrument

-

Data analysis software capable of non-linear regression

Procedure:

-

Determine the Michaelis-Menten Parameters (Kₘ and Vₘₐₓ):

-

Measure the initial reaction velocity at a fixed enzyme concentration and varying substrate concentrations in the absence of the inhibitor.

-

Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

-

-

Measure Reaction Velocities in the Presence of the Inhibitor:

-

Perform a series of assays, each with a fixed concentration of the inhibitor.

-

For each inhibitor concentration, measure the initial reaction velocity at varying substrate concentrations.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the initial velocity versus substrate concentration and determine the apparent Kₘ (Kₘₐₚₚ) and apparent Vₘₐₓ (Vₘₐₓₐₚₚ). For a competitive inhibitor, Vₘₐₓₐₚₚ should be equal to Vₘₐₓ.

-

The relationship between Kₘₐₚₚ, Kₘ, inhibitor concentration ([I]), and Ki for competitive inhibition is given by the equation: Kₘₐₚₚ = Kₘ (1 + [I] / Ki)

-

Plot Kₘₐₚₚ versus [I]. The x-intercept of this plot will be equal to -Ki. Alternatively, Ki can be calculated from the slope of the line (Slope = Kₘ / Ki).

-

Conclusion

This compound pyrophosphate, through its anionic component pyrophosphate, exhibits a range of sophisticated biochemical functions that extend far beyond its traditional industrial applications. Its role as a key regulator of enzyme activity, a potent inhibitor of biomineralization, and an emerging extracellular signaling molecule highlights its importance in cellular and physiological processes. For researchers and drug development professionals, a thorough understanding of these functions is crucial for a variety of applications, from designing assays and interpreting experimental data to developing novel therapeutic strategies for diseases related to calcification and bone metabolism, and for optimizing the stability of pharmaceutical formulations. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for further investigation into the multifaceted world of this versatile molecule.

References

- 1. This compound pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Studies on alkaline phosphatase. Inhibition by phosphate derivatives and the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkaline phosphatase (EC 3.1.3.1) in serum is inhibited by physiological concentrations of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrasodium Pyrophosphate as a Buffering Agent in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and practical considerations for using tetrasodium pyrophosphate (TSPP) as a buffering agent in enzymatic reactions. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize TSPP in their experimental designs.

Introduction to this compound Pyrophosphate (TSPP)

This compound pyrophosphate (Na₄P₂O₇) is an inorganic salt that finds utility in various biochemical applications, not only as a food additive and chelating agent but also as a buffering agent, particularly in alkaline conditions. Its ability to maintain a stable pH is crucial for optimizing the activity and stability of certain enzymes. A 1% solution of TSPP typically exhibits a pH in the range of 9.8 to 10.8.

The buffering capacity of TSPP is governed by the pKa values of its conjugate acid, pyrophosphoric acid (H₄P₂O₇). Pyrophosphoric acid is a tetraprotic acid with four distinct pKa values: 0.85, 1.96, 6.60, and 9.41.[1] The pKa value of 9.41 is particularly relevant for creating buffers in the alkaline range, which is suitable for enzymes with optimal activity at high pH, such as alkaline phosphatase.

Physicochemical Properties of this compound Pyrophosphate

A clear understanding of the physicochemical properties of TSPP is essential for its effective application in enzymatic assays.

| Property | Value | Reference |

| Chemical Formula | Na₄P₂O₇ | [2] |

| Molar Mass | 265.90 g/mol | [2] |

| Appearance | White, crystalline powder or granules | [2] |

| Solubility in Water | 2.61 g/100 mL (0 °C), 6.7 g/100 mL (25 °C), 42.2 g/100 mL (100 °C) | [2] |

| pH of 1% Solution | 9.8 - 10.8 | |

| pKa Values (Pyrophosphoric Acid) | 0.85, 1.96, 6.60, 9.41 | [1] |

TSPP as a Buffering Agent: Advantages and Considerations

The selection of a buffering agent can significantly influence enzyme kinetics. While common buffers like Tris-HCl and HEPES are widely used, TSPP offers specific advantages in certain contexts, particularly for enzymes active in alkaline environments.

Advantages:

-

Effective Alkaline Buffering: With a pKa of 9.41, TSPP is an effective buffer for maintaining a stable pH in the alkaline range (typically pH 8.5-10.5).

-

Minimal Temperature-Induced pH Shift: Phosphate-based buffers generally exhibit a smaller change in pKa with temperature compared to amine-based buffers like Tris, which is a critical consideration for temperature-sensitive enzyme assays.

Considerations and Potential Interactions:

-

Chelation of Divalent Cations: TSPP is a strong chelating agent for divalent metal ions such as Mg²⁺ and Ca²⁺. This property can be a significant drawback when studying metalloenzymes that require these ions for their catalytic activity. The chelation can lead to enzyme inhibition. For instance, the pyrophosphatase activity of alkaline phosphatase is strongly inhibited by an excess of Mg²⁺ ions in the presence of pyrophosphate.[3]

-

Enzyme Inhibition: Pyrophosphate itself can act as a competitive or mixed-type inhibitor for some enzymes, particularly phosphatases. Studies on calf-intestinal alkaline phosphatase have shown that inorganic pyrophosphate acts as a mixed-type inhibitor, affecting both the Km and Vmax of the enzyme.[3]

-

Interaction with Substrates and Products: In some enzymatic reactions, such as those catalyzed by DNA polymerase and luciferase, pyrophosphate is a product.[4][5] In such cases, the use of a pyrophosphate buffer would alter the reaction equilibrium and is therefore not suitable.

Quantitative Data on TSPP in Enzymatic Reactions

While TSPP is not as commonly used as a primary buffer in enzyme kinetics as Tris or HEPES, data from studies where pyrophosphate is present as an inhibitor provide insight into its interaction with enzymes.

Table 4.1: Inhibition of Calf-Intestinal Alkaline Phosphatase by Inorganic Pyrophosphate

This table summarizes the kinetic parameters of inhibition of calf-intestinal alkaline phosphatase by inorganic pyrophosphate at different pH values. The inhibition is of a "mixed" type, with a stronger competitive element.

| pH | Kᵢ (competitive) (mM) | Kᵢ' (uncompetitive) (mM) |

| 8.0 | 0.02 | 0.1 |

| 8.5 | 0.04 | 0.2 |

| 9.0 | 0.1 | 0.5 |

| 9.5 | 0.25 | 1.2 |

| 10.0 | 0.8 | 4.0 |

Data adapted from Fernley, H.N. & Walker, P.G. (1967). Studies on alkaline phosphatase: Inhibition by phosphate (B84403) derivatives and the substrate specificity. Biochemical Journal, 104(3), 1011-1018.[3]

Experimental Protocols

Preparation of a Sodium Pyrophosphate Buffer

This protocol provides a general method for preparing a sodium pyrophosphate buffer and adjusting its pH. Note that the natural pH of a TSPP solution is alkaline, and significant amounts of acid may be required to lower the pH.

Materials:

-

This compound pyrophosphate (Na₄P₂O₇)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Deionized water

-

pH meter

Procedure:

-

Determine the desired molarity and volume of the buffer. For a 0.1 M buffer, dissolve 26.59 g of this compound pyrophosphate in approximately 800 mL of deionized water.

-

Stir the solution until the TSPP is completely dissolved.

-

Calibrate the pH meter using standard buffers.

-

Adjust the pH of the TSPP solution to the desired value using 1 M HCl to lower the pH or 1 M NaOH to raise it. Add the acid or base dropwise while continuously monitoring the pH.

-

Bring the final volume of the buffer to 1 L with deionized water.

-

Verify the final pH and readjust if necessary.

-

Store the buffer at 4°C.

Example Experimental Workflow: Investigating the Effect of TSPP on Alkaline Phosphatase Activity

This workflow outlines an experiment to determine the kinetic parameters of an enzyme, such as alkaline phosphatase, in a TSPP buffer.

Signaling Pathways and Logical Relationships

While TSPP is not a common component of signaling pathways, its role as a product in nucleotide metabolism is crucial. The hydrolysis of ATP to AMP and pyrophosphate (PPi) is a key step in many biosynthetic reactions, including DNA and RNA synthesis. The subsequent hydrolysis of PPi by inorganic pyrophosphatase helps to drive these reactions forward.

The following diagram illustrates the logical relationship in a coupled enzyme assay where the release of pyrophosphate is monitored.

Conclusion

This compound pyrophosphate can serve as a useful buffering agent for enzymatic reactions that require an alkaline pH. However, its strong chelating properties and potential for enzyme inhibition must be carefully considered, particularly when working with metalloenzymes or phosphatases. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the utility of TSPP in their specific applications. As with any buffer system, empirical validation of its suitability for the enzyme and assay is essential for obtaining accurate and reliable results.

References

- 1. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on alkaline phosphatase: Inhibition by phosphate derivatives and the substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrasodium Pyrophosphate: A Technical Guide for Use as a Phosphorus Source in Microbial Growth Media

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphorus is an indispensable element for microbial life, fundamental to the structure of nucleic acids, phospholipids, and the primary energy currency, ATP. While orthophosphates (PO₄³⁻) are the most common phosphorus source in laboratory growth media, tetrasodium pyrophosphate (TSPP; Na₄P₂O₇) presents a viable alternative with unique properties. This guide provides a comprehensive technical overview of TSPP's application in microbial culture, detailing its biochemical utilization, practical advantages and disadvantages, and protocols for its effective use. The ability of microorganisms to utilize TSPP is dependent on the expression of pyrophosphatase enzymes, which hydrolyze the pyrophosphate bond to release two orthophosphate molecules. This enzymatic process is central to its efficacy as a phosphorus source. This document synthesizes available data to provide researchers with the necessary information to evaluate and implement TSPP in their microbial cultivation strategies.

Biochemical Basis of Pyrophosphate Utilization

The capacity of a microorganism to use this compound pyrophosphate as a phosphorus source is entirely dependent on its ability to enzymatically hydrolyze the pyrophosphate (PPi) molecule into bioavailable orthophosphate (Pi). This critical step is catalyzed by a class of enzymes known as inorganic pyrophosphatases (PPases) .

PPases are ubiquitous enzymes that catalyze the following hydrolytic reaction:

P₂O₇⁴⁻ + H₂O → 2 HPO₄²⁻

This reaction is energetically favorable, releasing the energy stored in the phosphoanhydride bond. Microbes possess two main types of PPases:

-

Soluble Cytoplasmic Pyrophosphatases (sPPases): These enzymes are located in the cytoplasm and are essential for hydrolyzing PPi produced as a byproduct of numerous biosynthetic reactions, such as DNA and RNA synthesis.[1] The accumulation of intracellular PPi can be inhibitory or toxic, making these enzymes vital for cellular metabolism.[1]

-

Membrane-Bound Pyrophosphatases (mPPases): Found in the cell membranes of some bacteria, archaea, and lower eukaryotes, these enzymes couple the hydrolysis of PPi to the transport of protons (H⁺) or sodium ions (Na⁺) across the membrane. This process helps to generate or maintain an electrochemical gradient that can be used for ATP synthesis and other energy-requiring cellular processes.

For TSPP in the growth medium to be utilized, many bacteria employ extracellular or periplasmic phosphatases that cleave the pyrophosphate externally, allowing the resulting orthophosphate to be transported into the cell through standard phosphate (B84403) transport systems (e.g., the Pst system in E. coli).

Quantitative Growth Comparison: Pyrophosphate vs. Orthophosphate

While many microorganisms can utilize pyrophosphate, growth kinetics may differ compared to when orthophosphate is supplied as the primary phosphorus source. This is often attributed to the additional enzymatic step required to hydrolyze pyrophosphate. Data on direct comparisons are limited in publicly available literature, but studies on various organisms provide insights.

For instance, studies on Pseudomonas aeruginosa have shown that under phosphate-limiting conditions, the expression of genes for pyrophosphate-specific porins (like OprO) is upregulated, indicating a specific adaptation to utilize this phosphorus source.[2][3] However, this does not directly translate to equivalent growth rates. Research on activated sludge microbial communities indicated that growth rates could be higher with some organic phosphates and orthophosphate compared to pyrophosphate.[4]

The following table summarizes representative, albeit limited, findings on the impact of different phosphorus sources on microbial growth.

| Microorganism | Phosphorus Source | Growth Metric | Observation | Citation(s) |

| Pseudomonas aeruginosa | Low (0.2 mM) vs. High (1 mM) Orthophosphate | Growth Rate | Slight reduction in growth rate observed at the lower orthophosphate concentration. | [5] |

| Activated Sludge Microbes | Orthophosphate, Pyrophosphate, Tripolyphosphate | TOC Removal | Orthophosphate and tripolyphosphate showed the highest TOC removal efficiency, suggesting robust metabolic activity. | [4] |

| Prochlorococcus marinus | Orthophosphate vs. various organic phosphates (including pyrophosphate) | Growth Rate | Growth rate was reported to be higher with some organic phosphates, including pyrophosphate, than with orthophosphate. | [4] |

Experimental Protocols

Preparation of a Defined Minimal Medium with TSPP

This protocol is a modified version of the well-established M9 minimal medium, substituting the standard phosphate buffer with TSPP as the sole phosphorus source.

Materials:

-

This compound pyrophosphate (TSPP), anhydrous (Na₄P₂O₇)

-

Sodium chloride (NaCl)

-

Ammonium chloride (NH₄Cl)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Calcium chloride (CaCl₂)

-

Carbon source (e.g., Glucose)

-

Trace metals solution (optional, but recommended)

-

Deionized water (diH₂O)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Stock Solutions:

-

5X M9 Salts (Phosphate-Free):

-

To 800 mL of diH₂O, dissolve:

-

30.0 g NaCl

-

5.0 g NH₄Cl

-

-

Adjust volume to 1 L with diH₂O.

-

Sterilize by autoclaving.

-

-

1 M this compound Pyrophosphate (TSPP):

-

Dissolve 26.59 g of anhydrous TSPP in 100 mL of diH₂O.

-

Note: TSPP solutions are alkaline (pH ~10).

-

Sterilize by passing through a 0.22 µm filter. Do not autoclave this concentrated stock with other media components to prevent precipitation. [6]

-

-

1 M MgSO₄:

-

Dissolve 24.65 g of MgSO₄·7H₂O in 100 mL of diH₂O.

-

Sterilize by autoclaving.

-

-

1 M CaCl₂:

-

Dissolve 14.7 g of CaCl₂·2H₂O in 100 mL of diH₂O.

-

Sterilize by autoclaving.

-

-

20% (w/v) Glucose:

-

Dissolve 20 g of glucose in 100 mL of diH₂O.

-

Sterilize by passing through a 0.22 µm filter.

-

Preparation of 1 L of 1X TSPP Minimal Medium:

-

To a sterile container, add 787 mL of sterile diH₂O.

-

Aseptically add 200 mL of sterile 5X M9 Salts (Phosphate-Free).

-

Aseptically add 2 mL of sterile 1 M MgSO₄.

-

Aseptically add 0.1 mL of sterile 1 M CaCl₂.

-

Aseptically add 10 mL of sterile 20% Glucose.

-

Aseptically add 1 mL of 1 M TSPP stock solution for a final concentration of 1 mM . This concentration should be optimized for your specific application.

-

Check the pH of the final medium. It will likely be alkaline due to the TSPP.

-

Adjust the pH to the desired level (e.g., 7.0-7.4 for E. coli) using sterile 1 M HCl. Add the acid dropwise while gently stirring and monitoring with a calibrated pH meter in a sterile environment.

-

If required, add sterile trace metals solution.

Experimental Workflow for Comparative Growth Analysis

This workflow outlines the steps to compare microbial growth using TSPP versus a standard orthophosphate source.

Advantages and Considerations

Advantages

-

Chelating Agent: TSPP is an effective chelating agent, capable of sequestering divalent and trivalent metal cations.[7][8] This can be advantageous in media where high concentrations of certain metal ions might be inhibitory to microbial growth. By binding these ions, TSPP can reduce their effective concentration and potential toxicity.

-

Buffering Capacity: As a salt of a weak acid, TSPP can contribute to the buffering capacity of the medium, helping to resist changes in pH. Its aqueous solution is alkaline, with a 1% solution having a pH of approximately 10.0-10.2.[9]

-

Alternative Phosphorus Source: It provides a soluble, alternative form of phosphorus for microbes capable of its hydrolysis, which can be useful in specific research contexts, such as studying phosphorus metabolism or designing selective media.

Disadvantages and Technical Considerations

-

Alkaline pH: The inherent alkalinity of TSPP requires significant pH adjustment of the final medium using a strong acid like HCl. This must be done carefully and aseptically.[9]

-

Stability during Autoclaving: While convenient, autoclaving media containing TSPP can lead to its partial or complete hydrolysis back to orthophosphate, especially in an acidic environment or in the presence of certain metal ions.[9][10] The high temperatures of autoclaving can accelerate this hydrolysis.[10] Furthermore, autoclaving phosphate-containing solutions with media components rich in metal ions (like yeast extract) can cause precipitation.[10] Therefore, it is strongly recommended to prepare a concentrated TSPP stock solution and sterilize it separately by filtration , adding it to the autoclaved and cooled medium base.

-

Precipitation Risk: As a chelator, TSPP can form insoluble complexes with metal ions like Ca²⁺ and Mg²⁺, which are essential for microbial growth. This is highly dependent on concentration and pH. Careful formulation and separate sterilization of stock solutions are critical to avoid precipitation of essential nutrients.[11]

-

Not Universally Utilized: Not all microorganisms possess efficient extracellular pyrophosphatases, which may lead to slower growth or no growth compared to media containing orthophosphate. Preliminary testing is essential.

-

Inhibitory Concentrations: At high concentrations, pyrophosphate can be inhibitory or even bactericidal to some oral bacteria, with minimal inhibitory concentrations reported around 25 mM (0.67% wt/vol). While this concentration is higher than what is typically used for nutritional purposes, it is a factor to consider during media design.

Conclusion

This compound pyrophosphate is a functional alternative to traditional orthophosphates in microbial growth media for organisms possessing the necessary pyrophosphatase enzymes. Its utility is underscored by its additional properties as a chelating agent and a pH buffer. However, its successful implementation requires careful consideration of its chemical properties, particularly its alkalinity and potential for hydrolysis and precipitation when heat-sterilized in complex mixtures. The recommended best practice is the preparation of a filter-sterilized TSPP stock solution to be added aseptically to the final medium. Due to the limited availability of direct comparative growth data, researchers should conduct preliminary studies to optimize the TSPP concentration and confirm its suitability for their specific microbial strains and experimental objectives. This guide provides the foundational knowledge and protocols to enable such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphate Starvation Promotes Swarming Motility and Cytotoxicity of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudomonas aeruginosa Overrides the Virulence Inducing Effect of Opioids When It Senses an Abundance of Phosphate | PLOS One [journals.plos.org]

- 4. Roles of Phosphorus Sources in Microbial Community Assembly for the Removal of Organic Matters and Ammonia in Activated Sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virulence Induction in Pseudomonas aeruginosa under Inorganic Phosphate Limitation: a Proteomics Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. atamankimya.com [atamankimya.com]

- 8. TETRA SODIUM PYROPHOSPHATE (TSPP) - Ataman Kimya [atamanchemicals.com]

- 9. Introduction of this compound pyrophosphate_Chemicalbook [chemicalbook.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tetrasodium Pyrophosphate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction